molecular formula C14H17N5O2S B2373864 1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396865-71-6

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2373864
CAS No.: 1396865-71-6
M. Wt: 319.38
InChI Key: VEMZVPHUAYPFAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a morpholinopyrimidine core linked to a thiophenylmethyl urea moiety

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Morpholinopyrimidine Core: This can be achieved by reacting 4-chloropyrimidine with morpholine under basic conditions.

    Attachment of the Thiophenylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Mechanism of Action

The mechanism of action of 1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The morpholinopyrimidine core could be involved in hydrogen bonding or π-π interactions with the target, while the thiophenylmethyl urea moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Morpholinopyrimidin-4-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.

    1-(6-Morpholinopyrimidin-4-yl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine group instead of a thiophene.

Uniqueness

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or pyridine analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(6-morpholin-4-ylpyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c20-14(15-9-11-2-1-7-22-11)18-12-8-13(17-10-16-12)19-3-5-21-6-4-19/h1-2,7-8,10H,3-6,9H2,(H2,15,16,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMZVPHUAYPFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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